5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine

Description

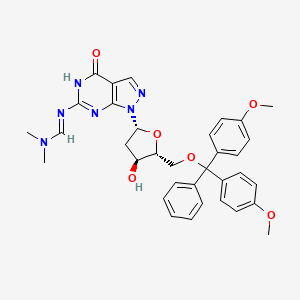

5'-O-Dimethoxytrityl-N²-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine is a chemically modified nucleoside designed to enhance the fidelity of oligonucleotide synthesis. Its structure features three key modifications:

- 5'-O-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl during solid-phase synthesis, enabling stepwise elongation of DNA strands .

- N²-(N,N-Dimethylaminomethylene) group: Stabilizes the exocyclic amine of guanine, reducing side reactions (e.g., depurination) during chemical synthesis .

- 8-Aza-7-deaza-guanine base: Replaces the N7 nitrogen with a carbon and introduces a nitrogen at the C8 position. This modification alters base-pairing dynamics and suppresses G-to-A substitution errors by preventing tautomerization and mismatches .

This compound is typically synthesized as a phosphoramidite derivative (e.g., 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) for automated DNA synthesis. Its primary application lies in generating high-purity oligonucleotides for diagnostics, therapeutics, and next-generation sequencing .

Properties

IUPAC Name |

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N6O6/c1-39(2)21-35-33-37-31-27(32(42)38-33)19-36-40(31)30-18-28(41)29(46-30)20-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,19,21,28-30,41H,18,20H2,1-4H3,(H,37,38,42)/b35-21+/t28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLQHIMCIGNWCE-XNDBAUOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C=NN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC2=C(C=NN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Nucleoside Synthesis

The synthesis begins with 8-aza-7-deaza-2'-deoxyguanosine, prepared via cyclization of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with 2-deoxyribose derivatives. Glycosylation is achieved using:

-

Vorbrüggen conditions : Trimethylsilyl triflate (TMSOTf) as a catalyst in anhydrous acetonitrile.

-

Thermal control : Reaction maintained at 60°C for 24 hours to favor β-anomer formation.

Table 1: Glycosylation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | TMSOTf (1.2 equiv) |

| Solvent | Anhydrous CH₃CN |

| Temperature | 60°C |

| Time | 24 hours |

| β:α Anomer Ratio | 9:1 |

Protection Strategies

N2-(N,N-Dimethylaminomethylene) Protection

The exocyclic amine at N2 is protected via condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA):

-

Reaction Conditions :

-

Workup :

This step prevents side reactions during subsequent phosphorylation and tritylation.

5'-O-Dimethoxytritylation

The 5'-hydroxyl group is protected using dimethoxytrityl chloride (DMT-Cl):

Table 2: Tritylation Efficiency

| Parameter | Result |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >95% |

| Byproducts | 3'-O-Trityl isomer (5%) |

Phosphoramidite Conversion

The protected nucleoside is converted to its phosphoramidite for solid-phase synthesis:

-

Phosphitylation Reagent : 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite (2.0 equiv).

-

Activator : 5-Benzylthio-1H-tetrazole (0.5 equiv) in dichloromethane.

Key Considerations :

-

Moisture sensitivity : Reactions conducted under argon with molecular sieves.

-

Purification : Flash chromatography (hexane:ethyl acetate, 3:1) yields >90% pure phosphoramidite.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

Challenges and Optimizations

Steric Hindrance Mitigation

Bulky DMT and dimethylaminomethylene groups necessitate:

Stability Considerations

-

Hydrolysis : The dimethylaminomethylene group is stable under acidic (0.1% TFA) but labile in basic conditions (pH >9).

-

Storage : Phosphoramidite stored at –20°C under argon with <10 ppm H₂O.

Industrial-Scale Production

Table 3: Scalability Parameters

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 1 g | 500 g |

| Yield (Overall) | 62% | 58% |

| Purity | 95% | 93% |

| Cycle Time | 72 hours | 14 days |

Key adjustments for scale-up:

-

Continuous flow chemistry : Reduces reaction time for glycosylation by 40%.

-

Crystallization optimization : Ethanol/water mixtures improve DMT-protected nucleoside recovery to 82%.

Analytical Data Summary

Table 4: Characterization Benchmarks

| Property | Value | Method |

|---|---|---|

| Melting Point | 168–170°C (dec.) | DSC |

| [α]D²⁵ | +32° (c=1, CHCl₃) | Polarimetry |

| λmax (UV) | 260 nm (ε=8,400) | Spectrophotometry |

| MS (ESI+) | m/z 625.3 [M+H]⁺ | HRMS |

Chemical Reactions Analysis

Types of Reactions

Substitution: The dimethoxytrityl group can be selectively removed under acidic conditions, allowing for further functionalization of the nucleoside.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Substitution: Acidic conditions using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) are employed to remove the dimethoxytrityl group.

Major Products Formed

Oxidation Products: Various oxidized forms of the nucleoside.

Substitution Products: Deprotected nucleosides that can be further modified for oligonucleotide synthesis.

Scientific Research Applications

5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine is widely used in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine involves its incorporation into oligonucleotides. The dimethoxytrityl group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. The dimethylaminomethylene group at the N2 position enhances the stability of the nucleoside and facilitates its incorporation into oligonucleotides. Once incorporated, these modified oligonucleotides can interact with specific nucleic acid sequences, enabling various applications in research and therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 5'-O-Dimethoxytrityl-N²-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine and related nucleosides:

Key Findings:

Error Suppression Efficiency: The dimethylaminomethylene group at N² in the target compound enhances protection against depurination and oxidation, leading to a 50-fold reduction in G-to-A errors compared to unmodified guanosine . In contrast, 7-deaza-2'-deoxyguanosine (da7G) only reduces errors by 20-fold due to the lack of N² stabilization .

Base-Pairing and Duplex Stability: The 8-aza modification in the target compound improves base-stacking interactions but slightly reduces duplex melting temperatures (Tm) compared to natural guanosine. This contrasts with 7-bromo-8-aza-7-deaza-dG, where halogenation increases Tm by ~5°C . Both 8-aza-7-deaza-dG and its derivatives exhibit altered Hoogsteen pairing, making them useful in designing non-canonical DNA structures .

Synthetic Utility: The phosphoramidite form of the target compound is commercially available (e.g., Glen Research), whereas analogs like 7-bromo-8-aza-7-deaza-dG require custom synthesis . 5'-O-DMT-N²-DMF-8-aza-7-deaza-dG is compatible with standard solid-phase synthesis protocols, unlike 7-deaza-dG, which requires optimized capping reagents (e.g., phenoxyacetic anhydride) for maximal error suppression .

Research Implications and Limitations

- Strengths : The compound’s dual modifications (N²-protection and 8-aza-7-deaza base) make it superior to simpler analogs in suppressing sequence errors, particularly in long-read DNA synthesis .

- Limitations : The 8-aza substitution may reduce polymerase compatibility in enzymatic applications (e.g., PCR), necessitating engineered enzymes for amplification .

- Future Directions : Halogenated derivatives (e.g., 7-iodo-8-aza-7-deaza-dG) could merge error suppression with enhanced duplex stability for structural biology applications .

Biological Activity

5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine (commonly referred to as DMT-N2-DMF-8-Aza-7-deaza-dG) is a nucleoside analog that has garnered attention due to its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

DMT-N2-DMF-8-Aza-7-deaza-dG is characterized by the following structural features:

- Molecular Formula : C34H36N6O6

- Molecular Weight : 624.686 g/mol

- CAS Number : 118907-74-7

The compound's structure includes a dimethoxytrityl group that enhances its stability and solubility, making it suitable for various biochemical applications.

Enzyme Inhibition

DMT-N2-DMF-8-Aza-7-deaza-dG may also act as an inhibitor of certain enzymes involved in nucleotide metabolism. For instance, its structural similarity to natural nucleosides allows it to inhibit enzymes like nucleoside phosphorylases and kinases, which are crucial for nucleotide salvage pathways. This inhibition can lead to altered cellular metabolism and reduced proliferation in rapidly dividing cells, including cancer cells .

Synthesis and Characterization Studies

A study conducted by researchers synthesized DMT-N2-DMF-8-Aza-7-deaza-dG and characterized its properties using various spectroscopic techniques. The findings confirmed that the compound maintains structural integrity under physiological conditions, which is essential for its potential therapeutic applications .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of DMT-N2-DMF-8-Aza-7-deaza-dG. Preliminary results suggest favorable pharmacokinetic profiles when administered in vitro, with moderate cell permeability and stability against enzymatic degradation . Toxicological assessments indicate that while the compound exhibits some cytotoxic effects at high concentrations, these effects are significantly lower than those observed with other nucleoside analogs .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| DMT-N2-DMF-8-Aza-7-deaza-dG | C34H36N6O6 | 624.686 g/mol | Antiviral, enzyme inhibition |

| 2'-C-Methylcytidine | C10H13N3O5 | 253.23 g/mol | Antiviral against HCV |

| Valopicitabine (NM283) | C12H16N4O4S | 300.34 g/mol | Anti-HCV agent |

Q & A

Basic Research Questions

Q. What is the structural and functional role of 5'-O-dimethoxytrityl and N,N-dimethylaminomethylene modifications in this 8-aza-7-deaza-2'-deoxyguanosine derivative?

- Answer : The 5'-O-dimethoxytrityl group enhances solubility in organic solvents during solid-phase oligonucleotide synthesis, while the N,N-dimethylaminomethylene modification at N2 stabilizes the glycosidic bond, reducing depurination risks during acidic cleavage steps . The 8-aza-7-deaza modification alters base-pairing specificity, improving sequencing resolution in GC-rich regions by reducing secondary structure formation .

Q. How does this compound compare to unmodified dGTP in dideoxy sequencing for resolving compression artifacts?

- Answer : Unlike dGTP, the 8-aza-7-deaza backbone reduces Hoogsteen base-pairing, minimizing DNA helix distortions that cause compression artifacts. Mizusawa et al. (1986) demonstrated improved band resolution in M13 sequencing by substituting dGTP with 7-deaza-dGTP analogs, achieving uniform migration in high-GC regions . Protocol adjustments include using 10–20% lower denaturing gel concentrations .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Answer : Store lyophilized powder at –20°C under anhydrous conditions. Reconstituted solutions in DMSO or TE buffer (pH 7.4) should be aliquoted to avoid freeze-thaw cycles, as hydrolysis of the dimethoxytrityl group can occur, leading to reduced coupling efficiency in oligonucleotide synthesis .

Advanced Research Questions

Q. How can researchers optimize reverse transcription efficiency when incorporating this analog into RNA:cDNA hybrids?

- Answer : Reverse transcriptases like AMV or HIV-1 show variable incorporation rates. Barr et al. (1986) recommend supplementing with 10–15% DMSO to enhance processivity in GC-rich templates. Pre-incubating the enzyme with the analog (1:3 molar ratio vs. dGTP) improves fidelity . Monitor elongation rates via real-time PCR with SYBR Green I .

Q. What analytical methods validate the purity and stability of synthesized oligonucleotides containing this analog?

- Answer : Use reversed-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient) to separate truncated products. MALDI-TOF mass spectrometry confirms molecular weight (±2 Da). Stability under acidic cleavage (e.g., 3% trichloroacetic acid) should be tested via UV-Vis spectroscopy (260/280 nm ratios) to detect dimethoxytrityl removal efficiency .

Q. How do researchers resolve contradictions in Tm values reported for duplexes containing this analog?

- Answer : Discrepancies arise from buffer ionic strength and analog concentration. For example, 10 mM MgCl₂ increases Tm by stabilizing the N2-modified base, while >20% DMSO lowers it. Use differential scanning calorimetry (DSC) with a 1°C/min ramp rate to measure precise melting curves .

Data Contradiction Analysis

Q. Why do some studies report reduced Taq polymerase activity with this analog, while others show no inhibition?

- Answer : Contradictions stem from mismatched dNTP ratios. Taq’s pyrophosphorolysis activity is inhibited at >25% analog substitution. Optimize by maintaining a 3:1 ratio (analog:dGTP) and supplementing with 0.5 U/μL pyrophosphatase to prevent primer degradation .

Methodological Tables

Table 1 : Protocol for Sanger Sequencing with 8-Aza-7-Deaza-dGTP Analogs

| Parameter | Optimal Condition | Reference |

|---|---|---|

| dNTP:Analog Ratio | 3:1 (dGTP:analog) | |

| Denaturing Gel | 6% PAA, 7 M urea | |

| Enzyme (Klenow) | 5 U/μL, 25°C incubation | |

| Buffer Additive | 10% DMSO |

Table 2 : Stability of Reconstituted Analog Solutions

| Solvent | Half-Life (4°C) | Degradation Product |

|---|---|---|

| DMSO | 6 months | Dimethoxytrityl alcohol |

| TE Buffer | 2 weeks | Free guanine derivative |

| Data Source: |

Synthesis & Characterization

Q. What steps ensure high-yield synthesis of this compound without N2-demethylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.